Cyancobalamin-b-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is essential for the proper functioning of the nervous system, the formation of red blood cells, and the metabolism of fatty and amino acids. This compound is particularly significant in the field of biochemistry and medicine due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This method is favored for its ability to increase analyte concentration and improve stability . The reaction typically involves the use of cyanide ions under controlled conditions to replace the upper axial ligand of the cobalamin molecule with a cyano group.

Industrial Production Methods: Industrial production of Cyancobalamin-b-carboxylic Acid is primarily achieved through microbial fermentation using strains such as Propionibacterium shermanii and Pseudomonas denitrificans. These microorganisms are capable of synthesizing cobalamin through a series of enzymatic steps, which are then converted to this compound . The process involves fermentation, extraction, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Cyancobalamin-b-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its chlorination by hypochlorous acid, which produces chlorinated derivatives such as C10–Cl–this compound .

Common Reagents and Conditions:

Oxidation: Reagents like hypochlorous acid (HOCl) are used under weakly acidic to neutral conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Substitution: Cyanide ions (CN-) are used in the cyanidation process.

Major Products:

Chlorinated derivatives: C10–Cl–this compound.

Lactone derivatives: C10–Cl–this compound-c-lactone.

Aplicaciones Científicas De Investigación

Cyancobalamin-b-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis due to its cobalt center.

Biology: Essential for DNA synthesis and regulation, nervous system function, and red blood cell formation.

Medicine: Used to treat vitamin B12 deficiency and related conditions.

Industry: Employed in the production of dietary supplements and fortified foods.

Mecanismo De Acción

Cyancobalamin-b-carboxylic Acid acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis. It is involved in cell replication and hematopoiesis. The compound is converted in tissues to active coenzymes, methylcobalamin, and deoxyadenosylcobalamin, which are essential for the synthesis of purines and pyrimidines that form DNA .

Comparación Con Compuestos Similares

- Methylcobalamin

- Adenosylcobalamin

- Hydroxocobalamin

Comparison: Cyancobalamin-b-carboxylic Acid is unique due to its stability and ease of conversion from other cobalamins. While methylcobalamin and adenosylcobalamin are more bioactive forms, this compound is preferred in industrial applications due to its stability and cost-effectiveness .

Actividad Biológica

Cyanocobalamin-b-carboxylic acid is a derivative of cyanocobalamin (vitamin B12), which is crucial for various biological functions in humans and other organisms. This article explores its biological activity, metabolism, and implications in health, supported by data tables and case studies.

Overview of Cyanocobalamin

Cyanocobalamin is a synthetic form of vitamin B12 used to treat and prevent vitamin B12 deficiency. It is converted in the body into two active forms: methylcobalamin and adenosylcobalamin , which serve as essential cofactors in metabolic processes, particularly in the synthesis of DNA and the metabolism of fatty acids and amino acids .

Cyanocobalamin-b-carboxylic acid exhibits biological activity primarily through its conversion to active cofactor forms. The mechanisms include:

- Methylation Reactions : Methylcobalamin acts as a cofactor for methionine synthase, facilitating the conversion of homocysteine to methionine, which is vital for protein synthesis and methylation reactions .

- Isomerization : Adenosylcobalamin serves as a cofactor for methylmalonyl-CoA mutase, crucial for the metabolism of odd-chain fatty acids and certain amino acids .

Biological Functions

The following table summarizes the key biological functions associated with cyanocobalamin and its derivatives:

| Function | Active Form | Role in Metabolism |

|---|---|---|

| Methionine Synthesis | Methylcobalamin | Converts homocysteine to methionine |

| Fatty Acid Metabolism | Adenosylcobalamin | Converts methylmalonyl-CoA to succinyl-CoA |

| DNA Synthesis | Methylcobalamin | Essential for proper DNA synthesis |

| Neurological Function | Both forms | Supports myelin sheath formation and nerve function |

Case Studies and Research Findings

- Vitamin B12 Deficiency : A study highlighted that deficiencies in vitamin B12 lead to elevated levels of homocysteine and methylmalonic acid, markers indicative of impaired metabolic function. Supplementation with cyanocobalamin effectively reduced these markers, demonstrating its role in reversing deficiency-related metabolic disruptions .

- Absorption Studies : Research on the absorption pathways of cyanocobalamin indicated that it is primarily absorbed in the ileum via receptor-mediated endocytosis. The presence of intrinsic factor is crucial for this process, emphasizing the importance of this vitamin in maintaining adequate levels within the body .

- Degradation Kinetics : A study examined the degradation kinetics of cyanocobalamin in various pH conditions, revealing that it degrades more rapidly at acidic pH levels when combined with ascorbic acid. This degradation can impact its bioavailability and efficacy when administered orally .

Implications for Health

Cyanocobalamin-b-carboxylic acid plays a significant role in human health by supporting metabolic processes essential for energy production, neurological function, and DNA synthesis. Its derivatives are critical in clinical settings, particularly for patients with absorption issues or dietary deficiencies.

Propiedades

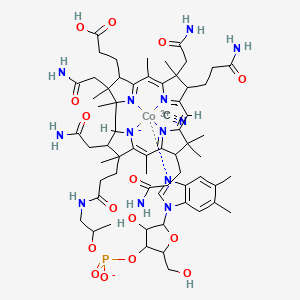

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXULFRVUMZMFQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.